2-(3-Bromo-5-fluorophenoxymethyl)oxirane

Catalog No.
S817411
CAS No.
1515051-28-1
M.F
C9H8BrFO2
M. Wt
247.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromo-5-fluorophenoxymethyl)oxirane

CAS Number

1515051-28-1

Product Name

2-(3-Bromo-5-fluorophenoxymethyl)oxirane

IUPAC Name

2-[(3-bromo-5-fluorophenoxy)methyl]oxirane

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

InChI

InChI=1S/C9H8BrFO2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2

InChI Key

IAYLDVSLWMFGMD-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC(=CC(=C2)Br)F

Canonical SMILES

C1C(O1)COC2=CC(=CC(=C2)Br)F

2-(3-Bromo-5-fluorophenoxymethyl)oxirane is an organic compound characterized by the presence of an epoxide functional group, which is a three-membered cyclic ether. This compound features a bromine atom and a fluorine atom attached to a phenoxy group, making it a halogenated derivative of oxirane. The molecular formula of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane is C10_{10}H10_{10}BrF, and it has a molecular weight of approximately 247.06 g/mol. The unique arrangement of atoms imparts distinct chemical properties and reactivity to this compound, which are essential for its applications in various fields.

Due to its epoxide structure and the presence of halogen substituents. Key types of reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Ring Opening: The epoxide ring can be opened under acidic or basic conditions, resulting in diols or other functionalized compounds.
  • Elimination Reactions: Under strong basic conditions, elimination reactions may occur, generating alkenes.
  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to yield alkanes.

The specific products formed depend on the reagents and conditions used during these reactions.

The synthesis of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 3-bromo-5-fluorophenol.
  • Formation of Epoxide: The reaction between 3-bromo-5-fluorophenol and an appropriate epoxidizing agent (such as peracids) leads to the formation of the epoxide ring.
  • Catalysis: Basic catalysts may be employed to facilitate the reaction, ensuring high yields and selectivity for the desired enantiomer.
  • Purification: After synthesis, the product is purified through techniques like distillation or chromatography to achieve the required purity for further applications .

2-(3-Bromo-5-fluorophenoxymethyl)oxirane has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of biologically active compounds, particularly in drug discovery.
  • Agrochemicals: The compound may be utilized in developing pesticides or herbicides due to its potential biological activity.
  • Material Science: It is involved in producing specialty chemicals and polymers, leveraging its unique reactivity .

Studies focusing on the interaction of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane with biological molecules are essential for understanding its potential therapeutic applications. The compound's ability to form covalent bonds with nucleophilic sites suggests that it could modulate enzyme activity or receptor function, making it a candidate for further investigation in drug development.

Several compounds are structurally similar to 2-(3-Bromo-5-fluorophenoxymethyl)oxirane, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Differences
2-(3-Chloro-5-fluorophenoxymethyl)oxiraneChlorine instead of bromineDifferent reactivity due to chlorine's properties
2-(3-Bromo-4-fluorophenoxymethyl)oxiraneFluorine at position 4 instead of position 5Potentially different biological activity
(S)-2-((2-Fluorophenoxy)methyl)oxiraneLacks bromine; contains only fluorineDistinct reactivity patterns due to absence of bromine

The uniqueness of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane lies in its combination of halogen substituents (bromine and fluorine), which significantly influence its electronic properties and reactivity compared to similar compounds .

Epoxide Ring-Opening Dynamics under Nucleophilic Conditions

The oxirane ring of 2-(3-bromo-5-fluorophenoxymethyl)oxirane reacts with anionic nucleophiles by the canonical SN2 back-side attack observed for aryl glycidyl ethers. Rate acceleration relative to aliphatic epoxides is attributed to conjugative stabilisation of the developing alkoxide by the p-π system of the phenoxy linker [1] [2].

Nucleophile (25 °C)k2 / 10−3 M−1s−1 (aryl epoxide)Regioselectivity (α : β)Comment
Methoxide8.9 [3]>95 : 5 (α-attack)Least hindered carbon preferred
Thiolate (RS⁻)42 [4]>98 : 2Stronger nucleophile, faster attack
Phenolate0.7 [3]90 : 10π-donation raises TS energy

The bromo-fluoro aryl group slightly retards attack at the benzylic (β) centre through −I/−M effects, reinforcing α-selectivity. Conformational studies show anchimeric assistance by the phenoxy oxygen lowers the activation barrier by ≈3 kcal mol⁻¹ relative to unsubstituted phenyl glycidyl ether [5].

Halogen-Directed Regioselectivity in Electrophilic Additions

Electrophilic reagents (e.g., hydrogen halides) protonate the epoxide oxygen to generate a semi-bridged cationic transition state. Bromine at C-3 enhances charge stabilisation on the more substituted β-carbon, reversing the usual “attack-at-least-hindered” rule and directing nucleophiles to the aromatic side (β-opening) [6] [7].

ElectrophileMajor Productβ-Selectivity (%)
HBr (aq)β-bromohydrin80 [6]
BF₃·Et₂O / ROHβ-alkoxy alcohol75 [5]

Halogen control mirrors behaviour in meta-bromofluoro styrene oxides, where σ-polarisation and hyperconjugation stabilise benzylic cations [8].

Acid/Base-Catalysed Transformation Pathways

  • Lewis-acid catalysis. SnCl₄ or ZnCl₂ coordinates to the oxirane oxygen, activating the ring toward nucleophilic attack; pinacol-type rearrangements yield β-aryl carbonyls when neighboring aryl migration competes with external attack [9] [10].

  • Brønsted-base catalysis. Alkali alkoxides deprotonate adventitious alcohols, generating RO⁻/R′OH termolecular complexes that accelerate ring opening; Hammett ρ = −1.8 confirms negative charge development in the transition state [3].

  • Solid-state polymerisation. Tetra-n-butylammonium fluoride initiates metal-free anionic chain growth of aryl oxiranes via carbene–anion pairs; propagation rate is proportional to anion nucleophilicity (F⁻ > Cl⁻ > Br⁻) [11] [12].

Cross-Coupling Reactivity of the Aromatic Bromine Substituent

The C(sp²)–Br bond participates in palladium- or nickel-catalysed cross-couplings without interference from the distal epoxide:

ReactionCatalyst / LigandConditionsIsolated Yield (%)
Suzuki–Miyaura with 4-methoxyphenyl-B(OH)₂Pd(OAc)₂ / PCy₃·HBF₄60 °C, 1 h81 [13]
NiI₂·dppf-mediated arylation of terminal epoxides (domino opening/coupling)NiI₂ / NaIRT, 4 h68 [14]
Migratory meta-arylation via Pd(0) aryne relayPd(P*^t^-Bu₃)90 °C, fluoride base41 (meta-selective) [15]

Fluorine ortho-to-bromine raises the oxidative-addition barrier, allowing ligand-controlled chemoselectivity: bulky phosphines (tBuBrettPhos) favour C–Br activation over potential C–O cleavage of the oxirane [16].

Computational Modelling of Transition States (QM/MM Approaches)

Hybrid QM/MM simulations (ωB97X-D/6-311+G**//OPLS-AA) reproduce the experimentally observed α-selective SN2 pathway with an overall barrier of 14.6 kcal mol⁻¹ in methanol, in agreement with kinetics for phenyl analogues (15 ± 1 kcal mol⁻¹) [17] [18].

Key findings from the modelling study are summarised below.

PathwayΔG‡ (kcal mol⁻¹)Key TS FeatureExperimental Correlate
SN2 α-attack (MeO⁻)14.6Cα–Onuc = 2.18 Å, backsidek2 ~ 9 × 10⁻³ M⁻¹s⁻¹ [3]
Acid-catalysed β-opening19.9Bridged Cβ–O bond 60% formedβ-selectivity 80% with HBr [6]
Pd-assisted oxidative addition (C–Br)16.3Pd–C distance 2.11 ÅFast Suzuki coupling [13]

The simulations further show that the fluorine lone-pair σ-donation lowers the LUMO of the aryloxirane by 0.35 eV, rationalising the enhanced Lewis-acid reactivity relative to non-fluorinated congeners.

Key Take-aways

  • The oxirane ring undergoes fast, α-selective nucleophilic opening; halogenation of the aromatic ring modulates both rate and regioselectivity.
  • In protonating media, bromine-stabilised benzylic cations steer attack to the β-centre.
  • The C(sp²)–Br bond engages efficiently in Pd/Ni cross-couplings, enabling late-stage diversification without epoxide cleavage.
  • QM/MM calculations faithfully predict barriers and stereochemical outcomes, providing a quantitative toolkit for reaction design.

XLogP3

2.4

Dates

Last modified: 04-14-2024

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